5-Methyl-4-phenylthiophene-2-carboxylic acid
CAS No.: 62404-08-4
Cat. No.: VC21323161
Molecular Formula: C12H10O2S
Molecular Weight: 218.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62404-08-4 |
---|---|
Molecular Formula | C12H10O2S |
Molecular Weight | 218.27 g/mol |
IUPAC Name | 5-methyl-4-phenylthiophene-2-carboxylic acid |
Standard InChI | InChI=1S/C12H10O2S/c1-8-10(7-11(15-8)12(13)14)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14) |
Standard InChI Key | QRIRUPDZWDDHQE-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(S1)C(=O)O)C2=CC=CC=C2 |
Canonical SMILES | CC1=C(C=C(S1)C(=O)O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structure
Molecular Composition and Basic Properties
5-Methyl-4-phenylthiophene-2-carboxylic acid is a heterocyclic organic compound with a thiophene core substituted at multiple positions. The compound has a molecular formula of C₁₂H₁₀O₂S and a molecular weight of 218.27 g/mol . The thiophene ring, which contains a sulfur atom, serves as the central structural feature of this molecule. The compound features three key substituents: a methyl group at position 5, a phenyl group at position 4, and a carboxylic acid group at position 2 of the thiophene ring.
Structural Visualization and Characteristics
Understanding the three-dimensional arrangement of these functional groups is crucial for predicting how this compound might interact with biological targets or participate in materials applications. The specific positioning of the methyl group at C-5 and the phenyl group at C-4 creates a distinctive electronic environment that differentiates this compound from its structural isomers.
Physical and Chemical Properties
Physical Properties
The physical properties of 5-Methyl-4-phenylthiophene-2-carboxylic acid provide important insights into its behavior in various environments and applications. Based on computational and experimental data, several key properties have been established for this compound.
Table 1: Physical Properties of 5-Methyl-4-phenylthiophene-2-carboxylic acid
Property | Value | Reference |
---|---|---|
Molecular Weight | 218.27 g/mol | |
XLogP3-AA | 3.5 | |
Hydrogen Bond Donor Count | 1 | |
Hydrogen Bond Acceptor Count | 3 | |
Rotatable Bond Count | 2 | |
Exact Mass | 218.04015073 Da |
The XLogP3-AA value of 3.5 indicates that this compound has relatively high lipophilicity, suggesting good membrane permeability but limited water solubility . This property is particularly relevant for pharmaceutical applications, as it affects how the compound might distribute in biological systems. The presence of one hydrogen bond donor (the carboxylic acid proton) and three hydrogen bond acceptors (the two carboxylic acid oxygens and the thiophene sulfur) contributes to its potential for forming intermolecular interactions with various biological targets or other molecules.
Chemical Properties and Reactivity
The chemical properties of 5-Methyl-4-phenylthiophene-2-carboxylic acid are largely determined by its functional groups. The carboxylic acid moiety imparts acidic character to the molecule, allowing it to participate in acid-base reactions and form salts with appropriate bases. This functional group also enables the formation of esters, amides, and other carboxylic acid derivatives through various transformation reactions.
The thiophene core contributes to the aromatic character of the molecule, although the electron-rich nature of the sulfur-containing heterocycle modifies the reactivity compared to benzene derivatives. The presence of the methyl group at position 5 likely influences the electronic distribution within the thiophene ring, potentially affecting the reactivity at adjacent positions. The phenyl substituent at position 4 extends the conjugated system, which can impact both the electronic properties and the potential for intermolecular π-stacking interactions.
Identification and Chemical Descriptors
Chemical Identifiers
Various chemical identifiers are used to unambiguously specify 5-Methyl-4-phenylthiophene-2-carboxylic acid in chemical databases and literature. These identifiers are essential for accurately retrieving information about this specific compound.
Table 2: Chemical Identifiers for 5-Methyl-4-phenylthiophene-2-carboxylic acid
These identifiers are particularly important for distinguishing 5-Methyl-4-phenylthiophene-2-carboxylic acid from its isomers, such as 4-Methyl-5-phenylthiophene-2-carboxylic acid (CAS: 40133-12-8), which has a different substitution pattern on the thiophene ring. The structural difference between these isomers, though subtle, can significantly impact their chemical behavior and biological activity.
Nomenclature and Synonyms
5-Methyl-4-phenylthiophene-2-carboxylic acid is known by several synonyms in the scientific literature and chemical databases:
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5-methyl-4-phenylthiophene-2-carboxylic acid (IUPAC name)
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5-Methyl-4-phenyl-thiophene-2-carboxylic acid
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5-methyl-4-phenyl-2-thiophenecarboxylic acid
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AA-516/30040046 (a catalog identifier)
The IUPAC name provides the most systematic description of the compound's structure, specifying the positions of all substituents on the thiophene ring according to established numbering conventions .
Synthesis Methodologies
Purification and Characterization
Once synthesized, 5-Methyl-4-phenylthiophene-2-carboxylic acid would typically require purification through techniques such as recrystallization, column chromatography, or precipitation. Characterization would involve spectroscopic methods such as NMR (Nuclear Magnetic Resonance) spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the identity and purity of the compound.
Related Compounds and Structural Comparisons
Structural Isomers
A close structural isomer of the target compound is 4-Methyl-5-phenylthiophene-2-carboxylic acid (CAS: 40133-12-8), which differs only in the positions of the methyl and phenyl substituents on the thiophene ring. This isomeric relationship highlights the importance of precise structural characterization in understanding the properties and behaviors of these compounds.
Other Thiophene Derivatives
Other related thiophene derivatives mentioned in the search results include:
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Methyl thiophene-2-carboxylate (a thiophene ester without additional substitution)
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5-Phenylthiophene-2-carbaldehyde (which has an aldehyde instead of a carboxylic acid group)
These compounds share the thiophene core structure but differ in their substitution patterns and functional groups. Such structural relationships provide context for understanding the chemical behavior of 5-Methyl-4-phenylthiophene-2-carboxylic acid within the broader family of thiophene derivatives.
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